
2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the cyclopropyl and methyl groups further enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
準備方法
The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired azepane ring.
Industrial production methods may involve continuous-flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety. This method allows for the efficient and sustainable production of the compound on a larger scale.
化学反応の分析
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
In biology and medicine, the compound is studied for its potential pharmacological properties. Triazole-containing compounds are known for their antimicrobial, antifungal, and anticancer activities. Researchers are investigating the compound’s ability to interact with biological targets and its potential as a therapeutic agent.
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced durability or conductivity.
作用機序
The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)azepane can be compared with other similar compounds, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid and 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole. These compounds share the triazole ring structure but differ in their substituents and overall chemical properties.
The uniqueness of this compound lies in its combination of the azepane ring and the triazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)azepane |
InChI |
InChI=1S/C12H20N4/c1-16-12(10-5-3-2-4-8-13-10)14-11(15-16)9-6-7-9/h9-10,13H,2-8H2,1H3 |
InChIキー |
UHRVWONIFVCOOR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=N1)C2CC2)C3CCCCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13484297.png)
![2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride](/img/structure/B13484299.png)
![5-Fluorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13484309.png)
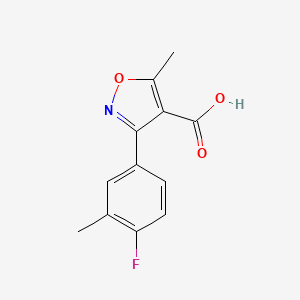
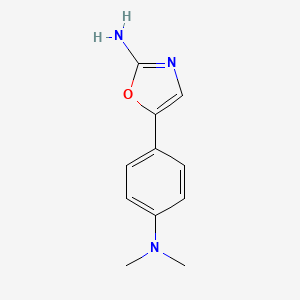
![Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484323.png)
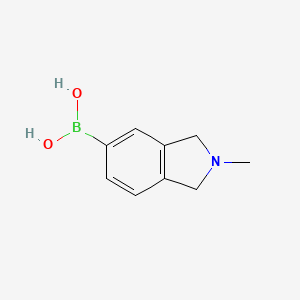
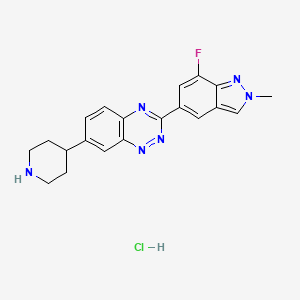
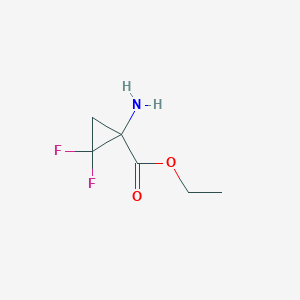


![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)

